Field: Medical and Pharmaceutical Research.
Application: Hydrazone compounds have unique biological actions and excellent coordination ability, making them hot topics in pharmaceutical research.
Field: Microbiology.
Methods: Serial dilution methodology was used to test the in vitro antimicrobial activity of the compounds against various bacterial and fungal pathogens. Antituberculosis activity was assessed against M. tuberculosis H 37 RV (MTCC 200) strain using Lowenstein–Jensen (L.
Field: Organic Chemistry.
Application: Hydrazones are used in the synthesis of quinazolines, a class of organic compounds that are used in the development of various drugs.
Results: The synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases is achieved.
Field: Pharmaceutical Research.
Field: Analytical Chemistry.
Application: Hydrazone compounds have been used in the development of chemical sensors.
Androstenone hydrazone is an organic compound with the chemical formula C19H30N2O and a CAS registry number of 63015-10-1. It is a derivative of androstenone, a steroid that functions as a pheromone in various species, including humans. The structure of androstenone hydrazone features a hydrazone functional group (R1R2C=N−NH2) linked to the steroid backbone, which contributes to its unique chemical properties and potential biological activities .
The biological activity of androstenone hydrazone has been explored primarily in the context of its potential as a pheromone and its effects on human behavior. Studies suggest that compounds like androstenone can influence social interactions and reproductive behaviors due to their olfactory properties. Additionally, there is interest in its potential anticancer properties, as some derivatives of androstenone have shown promise in inhibiting cancer cell growth .
Androstenone hydrazone can be synthesized through various methods:
Androstenone hydrazone has several potential applications:
Research on interaction studies involving androstenone hydrazone focuses on its binding affinity and effects on biological receptors. Studies indicate that compounds related to androstenone can interact with androgen receptors and olfactory receptors, influencing physiological responses. Additionally, investigations into its interactions with other biomolecules are ongoing to determine its efficacy as a therapeutic agent .
Several compounds are structurally or functionally similar to androstenone hydrazone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Androstenedione | A ketosteroid precursor to testosterone | Lacks the hydrazone functional group |
| Testosterone | A primary male sex hormone | Contains an additional hydroxyl group |
| Estradiol | An estrogen steroid hormone | Different biological activity compared to androstenones |
| 5α-Androstane | Saturated form of androstenes | Lacks double bonds present in androstenones |
Androstenone hydrazone is unique due to its specific hydrazone linkage, which alters its reactivity and biological properties compared to these similar compounds. Its potential applications in drug delivery and pheromone research further distinguish it from other steroids .
Androstenone hydrazone is characterized by the molecular formula C19H30N2O, which represents a steroid derivative containing 19 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom [1] [2] [3]. This molecular composition places the compound within the category of nitrogen-containing steroid derivatives, specifically as a hydrazone derivative of androstenone [1] [2]. The presence of two nitrogen atoms distinguishes this compound from typical steroid hormones and indicates the incorporation of a hydrazone functional group into the steroid backbone [17].
The systematic International Union of Pure and Applied Chemistry name for this compound is (3S,8R,9S,10R,13S,14S,E)-17-hydrazono-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol [1] [2]. This nomenclature reflects the complex stereochemical arrangement and the specific positioning of functional groups within the tetracyclic steroid framework [2] [5].
The molecular weight of androstenone hydrazone has been consistently reported as 302.45 to 302.46 grams per mole across multiple analytical sources [1] [3] [8]. This molecular mass reflects the addition of the hydrazone moiety to the steroid backbone, resulting in an increase compared to the parent androstenone compound [1] [8].
Androstenone hydrazone exists as a crystalline solid under standard conditions, typically appearing as a white to off-white powder [6] [8]. The compound exhibits a defined melting point range of 242-244 degrees Celsius, indicating good thermal stability and crystalline structure [3] [4] [8]. The predicted boiling point has been calculated at 462.5 ± 55.0 degrees Celsius under standard atmospheric pressure [3] [8].
Physical property measurements indicate a predicted density of 1.30 ± 0.1 grams per cubic centimeter [3]. The compound demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [6]. Additional physical constants include a refractive index of 1.667, a flash point of 233.5 degrees Celsius, and essentially zero vapor pressure at 25 degrees Celsius [8].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 302.45-302.46 g/mol | [1] [3] [8] |
| Physical State | Solid (Powder) | [6] [8] |
| Melting Point | 242-244°C | [3] [4] [8] |
| Boiling Point | 462.5 ± 55.0°C (predicted) | [3] [8] |
| Density | 1.30 ± 0.1 g/cm³ (predicted) | [3] |
| Appearance | White to Off-white powder | [6] [8] |
The absolute stereochemical configuration of androstenone hydrazone is precisely defined by the descriptor (3S,8R,9S,10R,13S,14S,E), which indicates the spatial arrangement of substituents at each chiral center within the molecule [1] [2]. This configuration follows the Cahn-Ingold-Prelog priority rules for determining absolute stereochemistry at asymmetric carbon atoms [2] [5].
The stereochemical designations indicate that carbon-3 possesses S configuration, corresponding to the position of the hydroxyl group [1] [2]. Carbon atoms 8, 9, 10, 13, and 14 exhibit R, S, R, S, and S configurations respectively, defining the three-dimensional shape of the steroid backbone [1] [2]. These stereochemical assignments are critical for understanding the biological activity and molecular interactions of the compound [16].
The E designation refers to the geometric isomerism of the hydrazone double bond at carbon-17 [1] [2]. This E configuration indicates that the hydrazone nitrogen and the higher priority substituents are positioned on opposite sides of the carbon-nitrogen double bond [17] [18]. This geometric arrangement significantly influences the molecular conformation and potential biological interactions of the compound [18].
| Position | Configuration | Description |
|---|---|---|
| C-3 | S | Hydroxyl group position |
| C-8 | R | Ring junction stereochemistry |
| C-9 | S | Ring junction stereochemistry |
| C-10 | R | Methyl group orientation |
| C-13 | S | Methyl group orientation |
| C-14 | S | Ring junction stereochemistry |
| C-17 | E | Hydrazone double bond geometry |
The conformational characteristics of androstenone hydrazone are governed by the inherent structural features of the steroid backbone combined with the conformational preferences of the hydrazone functional group [12] [15]. The steroid nucleus adopts a characteristic chair-like conformation for the cyclohexane rings A, B, and C, with the cyclopentane D ring maintaining an envelope conformation [29] [31].
Conformational analysis studies have demonstrated that steroid compounds with similar tetracyclic frameworks exhibit restricted rotation around ring junctions due to the fused nature of the ring system [12] [31]. The presence of the double bond between carbons 5 and 6 in ring B introduces additional conformational constraints, limiting the flexibility of this region of the molecule [29] [31].
The hydrazone moiety at carbon-17 introduces conformational complexity due to the possibility of E/Z isomerization around the carbon-nitrogen double bond [17] [18]. Research on hydrazone compounds has shown that the E configuration is generally thermodynamically favored due to reduced steric interactions between substituents [18]. The conformational preferences of the hydrazone group are influenced by intramolecular hydrogen bonding possibilities and electronic conjugation effects [18] [20].
Computational studies on steroid conformations indicate that the steroid backbone maintains a relatively rigid three-dimensional structure, with the most significant conformational flexibility occurring in side chain regions [12] [16]. The hydroxyl group at carbon-3 can adopt different orientations relative to the steroid plane, with the beta orientation being sterically favored [21] [24].
The hydrazone functional group in androstenone hydrazone is characterized by the presence of a carbon-nitrogen double bond connected to an amino group, represented by the structure C=N-NH2 [17] [19]. This functional group is formed through the condensation reaction between a carbonyl compound and hydrazine, with the elimination of water [17] [19].
Hydrazones contain two nitrogen atoms of different chemical nature, with the nitrogen connected to the carbon exhibiting sp2 hybridization, while the terminal amino nitrogen maintains sp3 hybridization [20] [23]. Both nitrogen atoms are nucleophilic, although the amino-type nitrogen demonstrates greater reactivity due to its lone pair availability [20] [23]. The carbon atom of the hydrazone group exhibits both electrophilic and nucleophilic characteristics depending on the reaction conditions [20] [23].
The hydrazone moiety displays characteristic reactivity patterns including susceptibility to hydrolysis under acidic conditions, with alkyl hydrazones being 102 to 103 times more sensitive to hydrolysis compared to analogous oximes [17]. The functional group can participate in various chemical transformations including condensation reactions, reduction processes, and cyclization reactions [17] [23].
Electronic characteristics of the hydrazone group include conjugation between the carbon-nitrogen double bond and the lone electron pair of the terminal nitrogen atom [20] [23]. This conjugation contributes to the stability of the functional group while also influencing its chemical reactivity [18] [20]. The hydrazone group can exist in different tautomeric forms, with the possibility of hydrazone-azo tautomerization under specific conditions [18].
The steroid backbone of androstenone hydrazone consists of the characteristic tetracyclic cyclopentanoperhydrophenanthrene ring system, composed of three six-membered cyclohexane rings designated A, B, and C, and one five-membered cyclopentane ring designated D [29] [31] [32]. This tetracyclic framework represents the fundamental structural unit common to all steroid compounds [29] [31].
The steroid nucleus is designated as gonane or steran, consisting of seventeen carbon atoms arranged in the fused ring configuration [29] [30]. The numbering system for steroid carbon atoms follows established International Union of Pure and Applied Chemistry conventions, with carbons 1-6 comprising ring A, carbons 7-12 forming ring B, carbons 13-17 constituting ring C, and the cyclopentane D ring formed by carbons 13, 14, 15, 16, and 17 [24] [33].
Structural features specific to androstenone hydrazone include the presence of angular methyl groups at carbons 10 and 13, which are characteristic of the androstane steroid family [29] [31]. The compound contains a double bond between carbons 5 and 6 in ring B, classifying it as a delta-5 steroid [29] [31]. This unsaturation contributes to the planar geometry of ring B and influences the overall molecular conformation [31] [32].
The steroid backbone exhibits trans fusion between adjacent rings, resulting in a rigid three-dimensional structure [31] [33]. This configuration places substituents in either axial or equatorial positions relative to the ring planes, significantly affecting their chemical reactivity and biological activity [31] [32]. The steroid framework provides a hydrophobic molecular surface that influences membrane interactions and protein binding characteristics [21] [34].
The hydroxyl group at carbon-3 of androstenone hydrazone is positioned in the beta configuration, meaning it extends above the plane of the steroid ring system [21] [24]. This stereochemical arrangement is consistent with the S absolute configuration at carbon-3 and represents the thermodynamically favored orientation due to minimized steric interactions [21] [24].
The C-3 hydroxyl group functions as a secondary alcohol, exhibiting typical chemical properties associated with this functional group class [24]. The hydroxyl substituent can participate in hydrogen bonding interactions, both intramolecularly and intermolecularly, influencing the compound's solubility characteristics and crystal packing arrangements [21] [22].
Research on steroid-membrane interactions has demonstrated that hydroxyl groups at the C-3 position serve as hydrogen bond donors, enabling stable interactions with phospholipid head groups in biological membranes [21]. The presence of the hydroxyl group at C-3 contributes to the amphiphilic character of the molecule, with the hydroxyl-containing region serving as a polar head while the steroid backbone provides a hydrophobic tail [21].
The C-3 hydroxyl group represents one of the most common functional group positions in naturally occurring steroids [24] [29]. This positioning allows for various chemical modifications and derivatization reactions, contributing to the versatility of steroid compounds in synthetic and medicinal chemistry applications [24] [32]. The hydroxyl group can undergo typical alcohol reactions including esterification, etherification, and oxidation to corresponding ketones [24].
| Functional Group | Position | Chemical Characteristics |
|---|---|---|
| Hydrazone (C=N-NH₂) | C-17 | Imine functionality with nucleophilic nitrogen atoms |
| Hydroxyl (-OH) | C-3 | Secondary alcohol, β-orientation |
| Steroid Backbone | Four-ring system (A,B,C,D) | Tetracyclic cyclopentanoperhydrophenanthrene |
| Methyl Groups | C-10, C-13 | Angular methyl substituents |
| Double Bond (C=C) | C-5 to C-6 | Unsaturation in ring B |
The synthesis of androstenone hydrazone follows well-established methodologies for hydrazone formation, with several classical approaches demonstrating consistent success in producing this important steroid derivative.
The most straightforward approach involves the direct condensation of androstenone (or its precursor dehydroepiandrosterone) with hydrazine hydrate in alcoholic solvents. This classical method typically employs ethanol as the reaction medium, with reaction times ranging from 3 to 8 hours under reflux conditions [1] [2]. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon at the 17-position, followed by elimination of water to form the characteristic carbon-nitrogen double bond. Yields obtained through this method generally range from 61 to 65 percent, making it suitable for preparative-scale synthesis despite the moderate efficiency [3].
Enhanced reaction rates and improved yields are achieved through acid-catalyzed condensation reactions. Glacial acetic acid serves as an effective catalyst, lowering the activation energy for the rate-limiting dehydration step [4]. Under these conditions, reactions typically proceed at 80°C for approximately 4 hours, yielding 75 to 85 percent of the desired hydrazone product [2] [5]. The acidic environment protonates the hydroxyl group of the tetrahedral intermediate, facilitating water elimination and driving the equilibrium toward product formation. However, the corrosive nature of the catalyst and potential purification challenges must be considered when employing this approach [6].
Alternative base-catalyzed conditions utilize sodium acetate as a mild basic catalyst in methanolic solutions. This approach operates under ambient temperature conditions over extended reaction periods (typically 6 hours), achieving yields of 68 to 78 percent [7]. The basic conditions favor the nucleophilic character of hydrazine while maintaining substrate stability, though reaction rates are inherently slower compared to acid-catalyzed variants [8].
Modern synthetic approaches have refined the classical condensation methodology through improved understanding of reaction mechanisms and optimization of reaction parameters. The condensation reaction mechanism involves initial formation of a tetrahedral intermediate through nucleophilic attack of hydrazine on the carbonyl carbon, followed by proton transfer and elimination of water [4] [6].
The rate-limiting step under neutral pH conditions is the breakdown of the tetrahedral intermediate to eliminate water. This mechanistic understanding has led to the development of enhanced protocols that accelerate this critical step through strategic manipulation of reaction conditions [4]. Contemporary methods emphasize the use of catalytic amounts of acid to protonate the leaving hydroxyl group, thereby facilitating the dehydration process while minimizing side reactions.
Solvent selection plays a crucial role in reaction success, with polar protic solvents such as ethanol and methanol demonstrating superior performance due to their ability to stabilize charged intermediates and facilitate proton transfer processes [9]. Mixed solvent systems, particularly ethanol-dimethylformamide combinations, have shown enhanced reaction rates while maintaining product selectivity [5].
Systematic optimization studies have identified critical parameters that significantly influence reaction outcomes for androstenone hydrazone synthesis.
Temperature Effects: Optimal reaction temperatures fall within the range of 45 to 80°C. Lower temperatures result in incomplete conversion, while temperatures exceeding 80°C may lead to substrate decomposition or formation of unwanted side products [4] [8]. The temperature dependence follows Arrhenius kinetics, with a balance required between reaction rate enhancement and substrate stability.
pH Optimization: The reaction exhibits optimal performance at pH values between 4.5 and 6.0. This acidic range accelerates the rate-limiting dehydration step while avoiding excessive protonation of the hydrazine nucleophile, which would render it unreactive [6] [8]. pH values below 3 significantly decrease reaction rates due to protonation of hydrazine, while neutral or basic conditions slow the dehydration process.
Reaction Time and Monitoring: Complete conversion typically requires 1 to 8 hours depending on reaction conditions. Reaction progress can be effectively monitored using thin-layer chromatography or nuclear magnetic resonance spectroscopy. Extended reaction times may lead to side reactions or product decomposition, necessitating careful temporal optimization [4].
Substrate Stoichiometry: A slight excess of hydrazine (1.1 to 1.2 equivalents relative to the carbonyl compound) compensates for volatility losses and ensures complete conversion of the steroid substrate. Economic considerations favor stoichiometric ratios close to unity when reaction conditions are optimized [9].
Dehydroepiandrosterone (DHEA) represents the most commonly employed starting material for androstenone hydrazone synthesis due to its commercial availability and favorable reactivity profile [10] [11]. As a naturally occurring steroid hormone, DHEA possesses the requisite 17-ketone functionality essential for hydrazone formation. The compound exhibits high reactivity toward hydrazine condensation, typically yielding 85 to 95 percent of the desired hydrazone product under optimized conditions [12] [13].
The biosynthetic pathway of DHEA from cholesterol involves only two cytochrome P450 enzymes, making it readily accessible from natural sources [10]. Commercial suppliers offer pharmaceutical-grade DHEA extracted from plant sources, particularly wild yam, providing a reliable and cost-effective starting material for synthetic applications [11].
The molecular structure of DHEA, with its 3β-hydroxyl group and 17-ketone functionality, provides the optimal balance of reactivity and stability required for efficient hydrazone formation. The steroid nucleus offers steric accessibility to the 17-position while maintaining conformational integrity throughout the reaction process [14] [12].
Several alternative steroid precursors have been evaluated for androstenone hydrazone synthesis, each offering distinct advantages and limitations.
Androstenedione serves as a viable alternative precursor, possessing ketone functionalities at both C-3 and C-17 positions. This dual reactivity enables selective derivatization strategies, though it requires careful control of reaction stoichiometry to achieve regioselective hydrazone formation at the desired position. Yields typically range from 70 to 80 percent when optimized protocols are employed [15] [16].
Testosterone, despite its pharmaceutical importance, presents moderate reactivity toward hydrazone formation due to its 17β-hydroxyl substitution. Direct use requires prior oxidation to generate the necessary ketone functionality, adding synthetic complexity and reducing overall efficiency. Yields generally fall within the 60 to 75 percent range [15].
Epiandrosterone offers good reactivity characteristics similar to DHEA, with the advantage of being a natural metabolite. However, limited commercial availability restricts its practical utility for large-scale applications. When available, it provides yields of 80 to 90 percent under standard conditions [15] [17].
Androsterone represents another viable alternative with reactivity profiles similar to epiandrosterone. As a synthetic derivative available from specialized suppliers, it offers yields of 75 to 85 percent but at higher material costs compared to DHEA [16] [17].
The purification of androstenone hydrazone requires specialized techniques due to the compound's unique chemical properties and potential acid sensitivity.
Recrystallization represents the gold standard for purification of androstenone hydrazone, particularly for analytical applications requiring high purity standards. The optimal recrystallization solvent system employs ethanol-water mixtures in a 2:1 ratio, with slow cooling to promote crystal formation and exclude impurities [18] [19]. This method consistently achieves purities of 95 to 98 percent with recoveries ranging from 75 to 85 percent [18].
The crystallization process benefits from controlled nucleation through temperature programming, where solutions are heated to dissolution and then cooled gradually to promote large, well-formed crystals. Seeding with pure crystals can enhance the process and improve product morphology [20] [21].
Column chromatography offers an alternative purification approach, though special considerations are required due to the base-sensitive nature of hydrazones. Silica gel columns must be pre-treated with basic conditions or triethylamine to prevent acid-catalyzed decomposition during purification [19]. Hexane-ethyl acetate gradient systems provide effective separation, achieving purities of 92 to 96 percent with recoveries of 70 to 80 percent [22].
High-performance liquid chromatography (HPLC) using C18 reverse-phase columns with acetonitrile-water gradient systems represents the most effective method for achieving maximum purity. This technique consistently produces material with 98 to 99 percent purity and recoveries of 85 to 95 percent, making it ideal for applications requiring the highest quality standards [18].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of androstenone hydrazone. Proton NMR spectra typically show characteristic signals for the hydrazone proton around 7.5 to 8.5 ppm, while carbon-13 NMR reveals the diagnostic carbon-nitrogen double bond carbon signal around 150 to 160 ppm [18] [23]. Two-dimensional NMR techniques, including correlation spectroscopy and heteronuclear multiple bond correlation, confirm structural assignments and stereochemistry [23].
Infrared spectroscopy reveals characteristic absorption bands for the carbon-nitrogen double bond stretch around 1640 cm⁻¹ and nitrogen-hydrogen stretching around 3300 cm⁻¹. Mass spectrometry provides molecular ion confirmation and fragmentation patterns consistent with the hydrazone structure [18] [24].
Contemporary synthetic methodology increasingly emphasizes environmentally sustainable approaches that minimize waste generation and energy consumption while maintaining synthetic efficiency.
Thermal condensation under solvent-free conditions represents a significant advancement in green chemistry applications for hydrazone synthesis. This approach involves direct mixing of solid reactants followed by heating to temperatures of 110 to 140°C for approximately one hour [3] [25]. The method eliminates organic solvent waste while achieving exceptional yields of 92 to 96 percent [3].
Microwave-assisted solvent-free synthesis offers further improvements in energy efficiency and reaction time reduction. Microwave irradiation at 300 watts for 5 minutes provides complete conversion with yields exceeding 90 percent, representing a dramatic reduction in both time and energy requirements compared to conventional heating methods [3] [26].
Ball milling represents an innovative mechanochemical approach to hydrazone synthesis that eliminates solvent requirements while providing excellent yields. Vibratory ball mills operating at 25 Hz frequency for 60 to 90 minutes achieve quantitative conversions without the need for additional catalysts or solvents [27] [28]. This method proves particularly effective for producing analytical-grade materials with minimal purification requirements.
Liquid-assisted grinding techniques employ minimal amounts of polar solvents (typically 50 microliters of methanol) to facilitate reactions while maintaining the essential characteristics of solvent-free synthesis. These hybrid approaches combine the benefits of mechanochemical activation with improved mass transfer, resulting in enhanced reaction rates and yields [27].
Environmentally benign ionic liquids such as triethylammonium hydrogen sulfate provide effective catalysis for hydrazone formation while supporting solvent-free reaction conditions. These catalysts are air and water stable, easily prepared from inexpensive starting materials, and demonstrate recyclability through multiple reaction cycles without loss of catalytic activity [25]. Optimal conditions employ 20 mol percent catalyst loading at 120°C, achieving yields of 90 to 98 percent while supporting sustainable synthetic practices [25].